3-Amino-3-(3-ethylphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(3-ethylphenyl)propan-1-ol is an organic compound that belongs to the class of propanolamines. It is characterized by the presence of an amino group and a hydroxy group attached to a propane chain, with an ethyl-substituted phenyl ring. This compound is both a primary amine and a primary alcohol, making it a versatile molecule in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-ethylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound. This process typically uses hydrogen gas in the presence of a palladium catalyst under mild conditions. Another method involves the reductive amination of 3-(3-ethylphenyl)propanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In industrial settings, the production of this compound often employs large-scale hydrogenation reactors. These reactors facilitate the reduction of nitro compounds to amines using hydrogen gas and metal catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(3-ethylphenyl)propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an alkyl group using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 3-(3-ethylphenyl)propanal or 3-(3-ethylphenyl)propanoic acid.
Reduction: 3-(3-ethylphenyl)propane.
Substitution: Amides or esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(3-ethylphenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various conditions due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of polymers, resins, and other materials
Wirkmechanismus
The mechanism of action of 3-Amino-3-(3-ethylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The hydroxy group can participate in enzymatic reactions, acting as a nucleophile or electrophile depending on the context. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-propanol: Lacks the ethyl-substituted phenyl ring, making it less hydrophobic and less sterically hindered.
3-Amino-2-phenylpropan-1-ol: Has a phenyl ring at a different position, altering its reactivity and interaction with biological targets.
3-Amino-3-phenylpropan-1-ol: Similar structure but without the ethyl group, affecting its solubility and binding properties
Uniqueness
3-Amino-3-(3-ethylphenyl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl-substituted phenyl ring enhances its hydrophobicity and steric bulk, influencing its reactivity and interactions with other molecules. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H17NO |
---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
3-amino-3-(3-ethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-2-9-4-3-5-10(8-9)11(12)6-7-13/h3-5,8,11,13H,2,6-7,12H2,1H3 |
InChI-Schlüssel |
FKONPVDOEHMNPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)C(CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.